Lipophilicity (XLogP3) Defines Superior Membrane Interaction Potential Versus Unsubstituted Parent
The 5‑bromo substitution of 4‑(5‑bromo‑2‑thienyl)‑4‑oxobutyric acid increases computed lipophilicity by 1.4 log units relative to the unsubstituted 4‑oxo‑4‑(2‑thienyl)butyric acid (XLogP3 = 0.7) [1][2]. This 200 % increase in the log P value predicts a substantial enhancement in passive membrane permeability and a shift in tissue distribution, critical for any compound intended for cellular or in vivo assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-oxo-4-(2-thienyl)butyric acid (XLogP3 = 0.7) |
| Quantified Difference | ΔXLogP3 = +1.4 (200 % higher) |
| Conditions | XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher log P correlates with improved passive membrane permeability and altered distribution, making this brominated derivative a distinctly better starting point for cellular or in vivo target engagement studies.
- [1] PubChem. (2026). 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. XLogP3-AA = 2.1. CID 11184604. View Source
- [2] PubChem. (2026). 3-(2-Thenoyl)propionic acid (4-oxo-4-(2-thienyl)butyric acid). XLogP3 = 0.7. CID 78385. View Source
